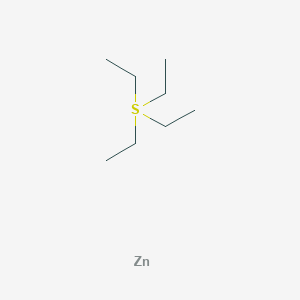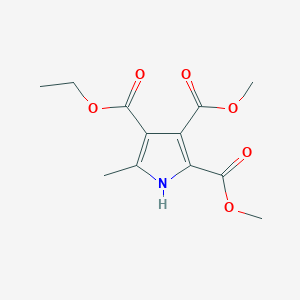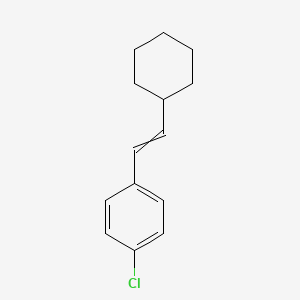
Tribromo(tribromomethoxy)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tribromo(tribromomethoxy)methane is a chemical compound with the molecular formula CBr3OCHBr3 It is a derivative of methane where three hydrogen atoms are replaced by bromine atoms, and an additional tribromomethoxy group is attached to the methane carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tribromo(tribromomethoxy)methane can be synthesized through the bromination of methoxy compounds. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the methoxy group.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Tribromo(tribromomethoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tribromoformate derivatives.
Reduction: Reduction reactions can convert this compound to less brominated compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: Tribromoformate derivatives.
Reduction: Less brominated methoxy compounds.
Substitution: Substituted methoxy compounds with different functional groups.
Applications De Recherche Scientifique
Tribromo(tribromomethoxy)methane has several scientific research applications, including:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.
Industry: Utilized in the production of flame retardants and other brominated industrial chemicals.
Mécanisme D'action
The mechanism of action of tribromo(tribromomethoxy)methane involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition or modification of their activity. The tribromomethoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tribromomethane (Bromoform): A simpler compound with the formula CHBr3, lacking the methoxy group.
Dibromo(tribromomethoxy)methane: A related compound with two bromine atoms on the methane carbon and a tribromomethoxy group.
Tetrabromoethane: A compound with four bromine atoms attached to an ethane backbone.
Uniqueness
Tribromo(tribromomethoxy)methane is unique due to the presence of both tribromo and tribromomethoxy groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields.
Propriétés
Numéro CAS |
109575-87-3 |
|---|---|
Formule moléculaire |
C2Br6O |
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
tribromo(tribromomethoxy)methane |
InChI |
InChI=1S/C2Br6O/c3-1(4,5)9-2(6,7)8 |
Clé InChI |
GLRHOKUGEASYFY-UHFFFAOYSA-N |
SMILES canonique |
C(OC(Br)(Br)Br)(Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)


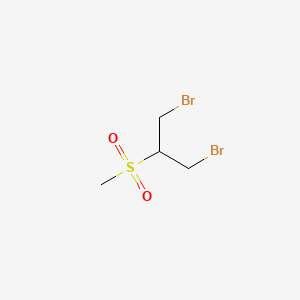
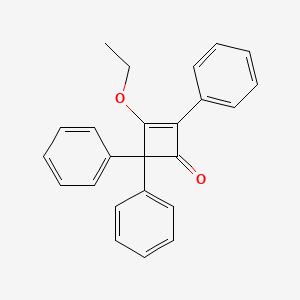
![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
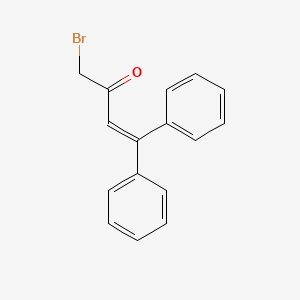

![2-[(E)-(6-aminopyridin-2-yl)iminomethyl]-6-methoxyphenol](/img/structure/B14328480.png)
